3,7-Dioxa-1,9-nonanediol: A Technical Guide to its Chemical Properties and Applications
3,7-Dioxa-1,9-nonanediol: A Technical Guide to its Chemical Properties and Applications
This in-depth technical guide provides a comprehensive overview of the chemical properties of 3,7-Dioxa-1,9-nonanediol, tailored for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind its chemical behavior and its practical applications.
Molecular Architecture and Physicochemical Identity
3,7-Dioxa-1,9-nonanediol, with the CAS number 67439-82-1, is a linear diol distinguished by the presence of two ether linkages within its nine-atom backbone.[1] Its structure, systematically named 2-[3-(2-hydroxyethoxy)propoxy]ethanol, bestows upon it a unique combination of hydrophilicity and flexibility, making it a valuable building block in various chemical syntheses.[2]
The molecule's fundamental identifiers are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆O₄ | [1][2] |
| Molecular Weight | 164.20 g/mol | [1][2] |
| CAS Number | 67439-82-1 | [1] |
| IUPAC Name | 2-[3-(2-hydroxyethoxy)propoxy]ethanol | [2] |
| Synonyms | 1,9-Dihydroxy-3,7-dioxanonane, 2,2′-(Trimethylenedioxy)diethanol | [1] |
digraph "3_7_Dioxa_1_9_nonanediol_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes HO1 [label="HO", pos="0,0!"]; C1 [label="CH₂", pos="1,0!"]; O2 [label="O", pos="2,0.5!"]; C2 [label="CH₂", pos="3,0!"]; C3 [label="CH₂", pos="4,0!"]; C4 [label="CH₂", pos="5,0!"]; O5 [label="O", pos="6,0.5!"]; C5 [label="CH₂", pos="7,0!"]; C6 [label="CH₂", pos="8,0!"]; OH2 [label="OH", pos="9,0!"];
// Bonds HO1 -- C1; C1 -- O2; O2 -- C2; C2 -- C3; C3 -- C4; C4 -- O5; O5 -- C5; C5 -- C6; C6 -- OH2; }
Caption: Chemical structure of 3,7-Dioxa-1,9-nonanediol.
Core Physicochemical Properties
The physical state and solubility of 3,7-Dioxa-1,9-nonanediol are critical parameters for its handling, storage, and application in various experimental setups.
| Property | Value | Source(s) |
| Density | 1.091 g/mL at 20 °C | |
| Refractive Index (n20/D) | 1.456 |
Solubility Profile
Spectroscopic and Analytical Characterization
A thorough understanding of a molecule's spectroscopic signature is paramount for its identification, purity assessment, and structural elucidation. While experimental spectra for 3,7-Dioxa-1,9-nonanediol are not available in the public databases searched, a predictive analysis based on its structure and comparison with analogous compounds can provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different methylene groups in the molecule. The protons on the carbons adjacent to the hydroxyl groups (C1 and C9) would appear as triplets, shifted downfield due to the electron-withdrawing effect of the oxygen. The protons on the carbons adjacent to the ether oxygens (C2, C6, C4, and C8) would also be deshielded and appear as triplets or multiplets. The central methylene group (C5) would likely be the most upfield of the backbone protons. The hydroxyl protons would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. For comparison, the ¹H NMR spectrum of the related 1,9-nonanediol shows a characteristic triplet for the protons on the carbons bearing the hydroxyl groups.[6][7]
-
¹³C NMR: The carbon NMR spectrum would display unique signals for each chemically non-equivalent carbon atom. The carbons bonded to the hydroxyl groups (C1 and C9) would be the most downfield among the aliphatic carbons. The carbons adjacent to the ether oxygens (C2, C6, C4, and C8) would also be shifted downfield compared to a simple alkane chain. The central carbon (C5) would be the most upfield.
Infrared (IR) Spectroscopy
The IR spectrum of 3,7-Dioxa-1,9-nonanediol would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the terminal hydroxyl groups. A strong C-O stretching absorption, characteristic of ethers, would be expected in the region of 1050-1150 cm⁻¹. The C-H stretching vibrations of the methylene groups would appear in the 2850-2960 cm⁻¹ region. The IR spectrum of 1,9-nonanediol similarly exhibits a prominent O-H stretching band.[6][8]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, 3,7-Dioxa-1,9-nonanediol would likely undergo fragmentation through cleavage of the C-O and C-C bonds. The molecular ion peak (M⁺) at m/z 164 might be observed, although it could be weak. Common fragmentation patterns would involve the loss of water (M-18) and cleavage at the ether linkages, leading to characteristic fragment ions.
Chemical Reactivity and Synthetic Utility
The chemical behavior of 3,7-Dioxa-1,9-nonanediol is dictated by its two primary functional groups: the terminal hydroxyl groups and the internal ether linkages.
Reactions of the Hydroxyl Groups
As a diol, 3,7-Dioxa-1,9-nonanediol can undergo typical alcohol reactions, such as:
-
Esterification: The hydroxyl groups can react with carboxylic acids, acid chlorides, or anhydrides to form esters. This is a fundamental reaction for incorporating this molecule into polyester chains or for attaching it to other molecules of interest.
-
Etherification: The hydroxyl groups can be deprotonated with a strong base to form alkoxides, which can then react with alkyl halides in a Williamson ether synthesis to form more complex ethers.[9][10][11] This allows for the extension of the molecular chain or the introduction of different functional groups.
-
Oxidation: The primary alcohol groups can be oxidized to aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Caption: Key reactions of the hydroxyl groups in 3,7-Dioxa-1,9-nonanediol.
Stability of the Ether Linkages
The ether linkages in 3,7-Dioxa-1,9-nonanediol are generally stable under many reaction conditions, particularly in neutral or basic media. However, they can be cleaved under strongly acidic conditions.
Synthetic Protocol: Williamson Ether Synthesis
A plausible synthetic route to 3,7-Dioxa-1,9-nonanediol is the Williamson ether synthesis. This would involve the reaction of the sodium salt of 2-(2-hydroxyethoxy)ethanol with 1-bromo-3-chloropropane, followed by hydrolysis of the resulting halo-ether and subsequent reaction with another equivalent of the alkoxide. A more direct approach would be the reaction of 1,3-propanediol with 2-chloroethanol under basic conditions.
Step-by-Step Methodology:
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-propanediol in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Add two equivalents of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.
-
Nucleophilic Substitution: To the solution of the dialkoxide, add two equivalents of 2-chloroethanol dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reaction.
-
Work-up and Purification: After cooling, quench the reaction carefully with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3,7-Dioxa-1,9-nonanediol.
Applications in Research and Drug Development
The unique structural features of 3,7-Dioxa-1,9-nonanediol make it a valuable component in the design of advanced materials and therapeutic agents.
As a Hydrophilic Spacer and Linker
In drug development, particularly in the field of bioconjugation and targeted drug delivery, oligo(ethylene glycol) (OEG) chains are widely used as spacers or linkers.[12] These linkers serve to connect a therapeutic agent to a targeting moiety (e.g., an antibody or peptide) or to a carrier molecule. The inclusion of OEG spacers can improve the solubility and pharmacokinetic properties of the resulting conjugate.[12] 3,7-Dioxa-1,9-nonanediol, as a short OEG derivative, can be employed for these purposes. Its hydrophilic nature can enhance the water solubility of hydrophobic drugs, and its flexibility can provide optimal spatial orientation for the attached moieties to interact with their biological targets.
Role in Polymer Chemistry
The difunctional nature of 3,7-Dioxa-1,9-nonanediol makes it an excellent monomer for the synthesis of specialty polymers. It can be incorporated into polyesters and polyurethanes to impart flexibility and hydrophilicity to the polymer backbone. Such polymers may find applications in biocompatible materials, hydrogels, and drug delivery systems.
Safety, Handling, and Stability
Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3,7-Dioxa-1,9-nonanediol is classified as causing serious eye damage (H318).[2] Therefore, appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this compound.
Storage and Stability
3,7-Dioxa-1,9-nonanediol should be stored in a tightly closed container in a cool, dry, and well-ventilated area. Like other glycols and ethers, it can be susceptible to oxidative degradation upon prolonged exposure to air and heat, potentially forming peroxides. The thermal degradation of ethylene glycol, a related compound, has been shown to occur at elevated temperatures, leading to the formation of acidic byproducts.[13][14] It is therefore advisable to store the compound under an inert atmosphere if long-term stability is required.
Conclusion
3,7-Dioxa-1,9-nonanediol is a versatile chemical entity with a unique combination of properties derived from its diol and diether functionalities. Its hydrophilicity, flexibility, and reactivity make it a valuable tool for researchers and professionals in drug development and materials science. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective and safe utilization in innovative applications.
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